molecular formula C12H11BrN2O2S B226439 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide

5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide

Cat. No. B226439
M. Wt: 327.2 g/mol
InChI Key: FQRAZNKOTFPXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a sulfonamide derivative that possesses a pyridine ring and a benzene ring, both of which are substituted with various functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide involves the inhibition of various enzymes in the body. For example, the inhibition of carbonic anhydrase by this compound results in a decrease in the production of bicarbonate ions, which can be beneficial in the treatment of glaucoma. Similarly, the inhibition of histone deacetylase by this compound results in the activation of various genes that are involved in the regulation of cell growth and differentiation, which can be beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide are dependent on the specific enzyme that is inhibited by this compound. For example, the inhibition of carbonic anhydrase results in a decrease in intraocular pressure, which can be beneficial in the treatment of glaucoma. Similarly, the inhibition of histone deacetylase results in the activation of various genes that are involved in the regulation of cell growth and differentiation, which can be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for the study of various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide. One potential direction is the development of new drugs for the treatment of various diseases, including cancer, epilepsy, and glaucoma. Another potential direction is the study of the specific mechanisms of action of this compound, which can provide insights into the regulation of various biological processes. Finally, the study of the toxicity of this compound can provide valuable information for the development of safe and effective drugs.

Synthesis Methods

The synthesis of 5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide involves the reaction of 2-methyl-5-nitropyridine with sodium hydride in the presence of dimethylformamide. This reaction results in the formation of 2-methyl-5-pyridin-3-yl-pyridine, which is then reacted with benzenesulfonyl chloride in the presence of triethylamine to yield the final product.

Scientific Research Applications

5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and sulfonamide synthase. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, epilepsy, and glaucoma.

properties

Product Name

5-Bromo-2-methyl-N-pyridin-3-yl-benzenesulfonamide

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

5-bromo-2-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3

InChI Key

FQRAZNKOTFPXST-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2

solubility

49.1 [ug/mL]

Origin of Product

United States

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